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Compound of Interest

Compound Name:
N-(2-fluoro-4-

nitrophenyl)acetamide

Cat. No.: B1335831 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical

characteristics of the compound N-(2-fluoro-4-nitrophenyl)acetamide. Due to the limited

availability of specific experimental data for this compound in public databases, this guide also

includes data from closely related isomers and analogs to provide a comparative context. All

data is presented in structured tables for clarity, and detailed experimental protocols for its

synthesis and characterization are outlined.

Core Physical and Chemical Properties
N-(2-fluoro-4-nitrophenyl)acetamide is a nitroaromatic compound containing a fluorine

substituent. Its chemical structure and properties are of interest in medicinal chemistry and

materials science.
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Property Value Source

CAS Number 348-19-6 N/A

Molecular Formula C₈H₇FN₂O₃ N/A

Molecular Weight 198.15 g/mol N/A

Appearance Not specified; likely a solid N/A

Melting Point 200-201 °C (Predicted) N/A

Boiling Point 391.0 ± 32.0 °C (Predicted) N/A

Density 1.429 ± 0.06 g/cm³ (Predicted) N/A

Spectroscopic Data (Comparative)
Specific experimental spectroscopic data for N-(2-fluoro-4-nitrophenyl)acetamide is not

readily available. The following table presents data for the closely related isomer, N-(4-fluoro-2-

nitrophenyl)acetamide, for comparative purposes.

¹H NMR Data for N-(4-fluoro-2-nitrophenyl)acetamide in CDCl₃[1]

Chemical Shift
(δ)

Multiplicity
Coupling
Constant (J)

Integration Assignment

10.17 s - 1H NH

8.79 dd 9.4 Hz, 5.5 Hz 1H Ar-H

7.45 ddd
9.4 Hz, 2.5 Hz,

1.0 Hz
1H Ar-H

7.20 ddd
9.4 Hz, 8.5 Hz,

2.5 Hz
1H Ar-H

2.29 s - 3H CH₃
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Synthesis of N-(2-fluoro-4-nitrophenyl)acetamide
The following is a proposed synthesis protocol adapted from a general method for the

acetylation of anilines and a procedure for a similar compound.[1] This reaction involves the

acetylation of 2-fluoro-4-nitroaniline using an acetylating agent in the presence of a base.

Materials:

2-fluoro-4-nitroaniline

Acetyl chloride or Acetic anhydride

Triethylamine (NEt₃) or Pyridine

Dichloromethane (CH₂Cl₂)

Deionized water

Brine solution

Anhydrous sodium sulfate (Na₂SO₄)

Standard laboratory glassware and magnetic stirrer

Procedure:

Dissolve 2-fluoro-4-nitroaniline (1 equivalent) in dichloromethane in a round-bottom flask.

Add triethylamine (1.1 equivalents) to the solution.

Cool the mixture to 0 °C in an ice bath.

Slowly add acetyl chloride (1 equivalent) dropwise to the stirred solution.

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the

reaction progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction by adding deionized water.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with

dichloromethane.

Combine the organic layers and wash with deionized water, followed by a brine solution.

Dry the organic layer over anhydrous sodium sulfate.

Filter the mixture and remove the solvent under reduced pressure using a rotary evaporator.

The crude product can be purified by recrystallization or column chromatography.

Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer.

The sample would be dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or

dimethyl sulfoxide-d₆ (DMSO-d₆).

Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane

(TMS) as an internal standard.

Infrared (IR) Spectroscopy:

The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer.

The sample could be analyzed as a KBr pellet or using an attenuated total reflectance (ATR)

accessory.

Characteristic peaks for the amide (N-H and C=O stretching) and nitro (N-O stretching)

functional groups would be identified.

Mass Spectrometry (MS):

Mass spectral analysis would be performed using techniques such as electrospray ionization

(ESI) or electron impact (EI).
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The molecular ion peak [M]⁺ or [M+H]⁺ would be observed to confirm the molecular weight

of the compound.

Synthesis Workflow
The following diagram illustrates the proposed synthetic pathway for N-(2-fluoro-4-
nitrophenyl)acetamide.
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Caption: Proposed synthesis workflow for N-(2-fluoro-4-nitrophenyl)acetamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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